molecular formula C22H21ClN2O2 B1666965 BIBB 515 CAS No. 156635-05-1

BIBB 515

Cat. No.: B1666965
CAS No.: 156635-05-1
M. Wt: 380.9 g/mol
InChI Key: JQNWPWUJMRAASQ-UHFFFAOYSA-N
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Description

BIBB 515, also known as 1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl)benzylidene)piperidine), is a potent and selective inhibitor of 2,3-oxidosqualene cyclase. This enzyme plays a crucial role in the biosynthesis of sterols, including cholesterol, in animals, plants, and fungi.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

BIBB 515 interacts with the enzyme OSC, inhibiting its activity . OSC catalyzes the conversion of 2,3-oxidosqualene to lanosterol, a precursor to cholesterol . By inhibiting OSC, this compound reduces the production of low-density lipoprotein (LDL), a key component of cholesterol .

Cellular Effects

This compound has been shown to reduce total cellular cholesterol levels by 20% in MEC-2 cells, a chronic lymphocytic leukemia (CLL) cell line . It also significantly promotes CD-20 surface expression . Furthermore, when cells are treated with fludarabine, rituximab, or their combinations in the presence of this compound, it enhances chemoimmuno-sensitivity measured by cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of OSC, which in turn reduces the production of LDL cholesterol . This leads to a decrease in total cellular cholesterol levels . The compound does not interfere with CD-20 epitope presentation or its downstream signaling .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent lipid-lowering activity. In normolipemic hamsters, a 19% reduction in total cholesterol and a 32% reduction in VLDL + LDL cholesterol were observed at a dosage of 55 mg/kg per day after 11 days of treatment .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, specifically targeting the OSC enzyme . By inhibiting OSC, it disrupts the conversion of 2,3-oxidosqualene to lanosterol, thereby reducing the production of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIBB 515 involves multiple steps, starting with the preparation of the key intermediate, 4-(2-oxazolin-2-yl)benzaldehyde. This intermediate is then reacted with 1-(4-chlorobenzoyl)piperidine under specific conditions to yield this compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

BIBB 515 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the oxazoline ring and the chlorobenzoyl moiety. These reactions can be utilized to modify the compound for various applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols, which can react with the electrophilic centers in the compound. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents used. For example, reaction with an amine can yield an amide derivative, while reaction with a thiol can produce a thioether derivative. These derivatives can be further explored for their biological activities .

Properties

IUPAC Name

(4-chlorophenyl)-[4-[[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]methylidene]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-20-7-5-19(6-8-20)22(26)25-12-9-17(10-13-25)15-16-1-3-18(4-2-16)21-24-11-14-27-21/h1-8,15H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNWPWUJMRAASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC2=CC=C(C=C2)C3=NCCO3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333401
Record name BIBB 515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156635-05-1
Record name BIBB-515
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156635051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBB 515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIBB-515
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG2Q6688S4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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